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Compound of Interest

Compound Name: 7-Methylquinolin-8-amine

Cat. No.: B1267949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
methylquinolin-8-amine (CAS No. 5470-82-6). Due to the limited availability of directly

published experimental spectra for this specific compound, this document presents a detailed

analysis based on established spectroscopic principles and data from structurally analogous

compounds. The information herein serves as a valuable resource for the identification,

characterization, and quality control of 7-methylquinolin-8-amine in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 7-
methylquinolin-8-amine. Below are the predicted ¹H and ¹³C NMR spectral data, based on the

analysis of related quinoline and aromatic amine derivatives.

¹H NMR Spectroscopy
The proton NMR spectrum of 7-methylquinolin-8-amine is expected to exhibit distinct signals

corresponding to the aromatic protons of the quinoline ring, the methyl group, and the amine

group. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the

quinoline ring and the amino and methyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for 7-Methylquinolin-8-amine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.5 - 8.7 Doublet of Doublets ~4.5, 1.5

H-3 7.1 - 7.3 Doublet of Doublets ~8.5, 4.5

H-4 7.8 - 8.0 Doublet of Doublets ~8.5, 1.5

H-5 7.3 - 7.5 Doublet ~8.0

H-6 7.0 - 7.2 Doublet ~8.0

-CH₃ (at C-7) 2.3 - 2.5 Singlet -

-NH₂ (at C-8) 4.5 - 5.5 Broad Singlet -

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen atom

and the positions of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Methylquinolin-8-amine
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 147 - 149

C-3 121 - 123

C-4 135 - 137

C-4a 127 - 129

C-5 128 - 130

C-6 115 - 117

C-7 136 - 138

C-8 140 - 142

C-8a 144 - 146

-CH₃ (at C-7) 17 - 19

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of 7-methylquinolin-8-amine.

Sample Preparation:

Weigh approximately 5-10 mg of 7-methylquinolin-8-amine for ¹H NMR and 20-30 mg for

¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation:

A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended

for better signal dispersion.
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Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance

of ¹³C and longer relaxation times.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies. The IR spectrum of 7-methylquinolin-8-amine will show characteristic

absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and

the methyl group, and C=C and C=N bonds of the quinoline ring.

Table 3: Predicted IR Absorption Bands for 7-Methylquinolin-8-amine

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (asymmetric and

symmetric)
3450 - 3300 Medium

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch (methyl) 2980 - 2850 Medium

C=C and C=N Ring Stretch 1620 - 1450 Strong

N-H Bend (scissoring) 1650 - 1580 Medium

C-N Stretch 1340 - 1250 Strong

C-H Out-of-plane Bend 900 - 680 Strong

Experimental Protocol for IR Spectroscopy
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A standard procedure for obtaining an IR spectrum of a solid sample like 7-methylquinolin-8-
amine is as follows:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 7-methylquinolin-8-amine with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 7-Methylquinolin-8-amine

Ion Predicted m/z Description

[M]⁺ (Molecular Ion) 158 Molecular weight of C₁₀H₁₀N₂

[M-1]⁺ 157 Loss of a hydrogen radical

[M-15]⁺ 143 Loss of a methyl radical (CH₃)

[M-28]⁺ 130
Loss of HCN from the

quinoline ring

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1267949?utm_src=pdf-body
https://www.benchchem.com/product/b1267949?utm_src=pdf-body
https://www.benchchem.com/product/b1267949?utm_src=pdf-body
https://www.benchchem.com/product/b1267949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of 7-methylquinolin-8-amine is

outlined below.

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion

source. The standard electron energy is 70 eV.

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC-MS).

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 7-
Methylquinolin-8-amine.
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Caption: Workflow for the spectroscopic characterization of 7-Methylquinolin-8-amine.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Methylquinolin-8-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267949#7-methylquinolin-8-amine-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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